Capsianoside I
Description
Structure
2D Structure
Properties
CAS No. |
121924-04-7 |
|---|---|
Molecular Formula |
C32H52O14 |
Molecular Weight |
660.7 g/mol |
IUPAC Name |
(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoic acid |
InChI |
InChI=1S/C32H52O14/c1-6-32(5,12-8-11-17(2)9-7-10-18(3)13-20(35)14-19(4)29(41)42)46-31-28(26(39)24(37)22(16-34)44-31)45-30-27(40)25(38)23(36)21(15-33)43-30/h6,10-11,14,20-28,30-31,33-40H,1,7-9,12-13,15-16H2,2-5H3,(H,41,42)/b17-11+,18-10+,19-14+/t20?,21-,22-,23-,24-,25+,26+,27-,28-,30+,31+,32?/m1/s1 |
InChI Key |
ISQUNAAALVXWGI-PGEVILJJSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/CC/C=C(\C)/CC(/C=C(\C)/C(=O)O)O |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCC=C(C)CC(C=C(C)C(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Distribution of Capsianside I
Occurrence within Capsicum Species
The presence of capsianosides has been confirmed in several species of the Capsicum genus, though the specific distribution of individual compounds like Capsianside I varies. researchgate.net
Capsicum annuum is the most well-documented source of Capsianside I and its related compounds. Research has led to the isolation of a series of these glycosides from various cultivars of this species.
Initial studies on the fruits of Capsicum annuum led to the discovery of novel acyclic diterpene glycosides, which were categorized into monomeric forms (Capsianosides I-V) and dimeric esters (Capsianosides A-F). jst.go.jp
Specifically, Capsianside I, along with Capsianside II, has been identified in the aerial parts of C. annuum varieties like paprika and pimiento. researchgate.net
Further investigations into the dried hot red pepper fruits of C. annuum used in the preparation of Kimchi resulted in the isolation and structural revision of Capsianside III, alongside related compounds such as Capsianosides C, D, E, and F. nih.gov
Other research on C. annuum var. acuminatum identified Capsianoside VII from its ripe fruits. acs.org Similarly, studies on Paprika (C. annuum L. var. grossum) and Jalapeño (C. annuum L. var. annuum) have isolated a range of capsianosides, including VIII, IX, X, XIII, XV, and XVI. researchgate.net
A recent study also putatively identified Capsianside III, IX, and XV in the hydro-methanolic seed extract of a Tunisian C. annuum cultivar. nih.gov
Table 1: Documented Occurrence of Selected Capsianosides in Capsicum annuum Varieties
| Compound | Capsicum annuum Variety | Source(s) |
|---|---|---|
| Capsianside I | Paprika, Pimiento | researchgate.net |
| Capsianside III | Hot Red Pepper (for Kimchi), Seed Extract | nih.govnih.gov |
| Capsianside VII | var. acuminatum | acs.org |
| Capsianside IX | Paprika, Jalapeño, Seed Extract | researchgate.netnih.gov |
| Capsianside XV | Paprika, Seed Extract | researchgate.netnih.gov |
While the Capsicum chinense species is renowned for containing the world's hottest peppers, it also produces non-pungent glycosides. researchgate.netwikipedia.org Research on Habanero (C. chinense), one of the hottest known peppers, led to the extraction of four acyclic diterpene glycosides. researchgate.net Among these, two were identified as Capsianside XIII and Capsianside XV, compounds also found in C. annuum. researchgate.netresearchgate.net However, the presence of Capsianside I specifically has not been documented in C. chinense in the reviewed literature.
Capsicum baccatum, a pepper species originating in South America and commonly known as ají, has been studied for its genetic diversity and capsaicinoid content. scielo.brnih.govwikipedia.org While research has been conducted on the metabolic profile of C. baccatum var. pendulum, the specific isolation and identification of Capsianside I from this species are not reported in the available scientific literature. researchgate.net
Tissue-Specific Accumulation Patterns
Initial discoveries of capsianosides were from the fruits of Capsicum plants. jst.go.jpnih.govacs.org However, subsequent research has shown that their accumulation is not limited to the fruit. Studies on C. annuum have successfully isolated new capsianosides (VI, G, and H) from the leaves and stems of the plant. researchgate.net This indicates that the biosynthesis and storage of these compounds occur in vegetative organs as well as reproductive tissues.
Further evidence suggests that these diterpene glycosides may play a role in plant defense, with their presence in leaves being linked to resistance against thrips. researchgate.net Concentrations of related diterpene glycosides in other plant families are often highest in young and reproductive tissues. researchgate.net However, detailed comparative studies on the concentration of Capsianside I in different tissues of the pepper plant (e.g., pericarp, placenta, seeds, leaves, roots) are not extensively documented, unlike the comprehensive research available for capsaicinoids. researchgate.net
Environmental and Genetic Influences on Biosynthesis and Accumulation
The synthesis and accumulation of plant secondary metabolites are generally controlled by a combination of genetic and environmental factors. nih.govnih.gov Abiotic and biotic stresses such as light, temperature, water availability, and pathogen attack are known to significantly affect the production of compounds like phenolics, flavonoids, and alkaloids in various plants. nih.govnih.gov
In the Capsicum genus, extensive research has explored the genetic and environmental factors influencing the biosynthesis of capsaicinoids, the compounds responsible for pungency. mdpi.com However, there is a notable lack of specific research into how these factors directly influence the biosynthesis and accumulation of capsianosides, including Capsianside I. The genetic pathways and environmental triggers that regulate the production of these specific diterpene glycosides in pepper plants remain an area requiring further investigation.
Biosynthesis of Capsianside I
Overview of Capsaicinoid Biosynthetic Pathway Context
To understand the biosynthesis of any specialized metabolite in pepper, it is useful to consider the well-studied pathway of capsaicinoids, the compounds responsible for the fruit's pungency. Capsaicinoid biosynthesis is a hallmark of the Capsicum genus and occurs almost exclusively in the placental tissue of the fruit. nih.govchemicalbook.com This pathway provides a compelling example of metabolic convergence, where two separate biosynthetic routes join to create the final product. nih.govuni.lu It is important to note, however, that while occurring in the same organism, the biosynthesis of diterpene glycosides like Capsianside I follows a different path from that of capsaicinoids.
Precursor Pathways: Phenylpropanoid and Branched-Chain Fatty Acid Pathways
The synthesis of capsaicinoids begins with precursors from two primary metabolic highways: the phenylpropanoid pathway and the branched-chain fatty acid pathway. uni.luwikipedia.org
The phenylpropanoid pathway starts with the amino acid phenylalanine and, through a series of enzymatic reactions, produces vanillylamine (B75263), the aromatic component of capsaicinoids. nih.govwikipedia.org Key enzymes in this sequence include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and caffeic acid O-methyltransferase (COMT). nih.gov
Concurrently, the branched-chain fatty acid pathway utilizes the amino acids valine or leucine (B10760876) to generate branched-chain fatty acids, such as 8-methyl-6-nonenoyl-CoA. uni.luwikipedia.org This pathway involves enzymes like branched-chain amino acid transferase (BCAT) and ketoacyl-ACP synthase (KAS). chemicalbook.com
The final step in capsaicinoid biosynthesis is the condensation of vanillylamine and the branched-chain fatty acid, a reaction catalyzed by capsaicinoid synthase (CS) or AT3, an acyltransferase. nih.govepa.gov
Enzymatic Mechanisms and Key Enzymes Involved in Capsianside I Biosynthesis
Unlike the alkaloid capsaicinoids, Capsianside I is a diterpene glycoside. Its biosynthesis does not stem from the convergence of the phenylpropanoid and fatty acid pathways. Instead, it originates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which is the primary route for the formation of terpenoid precursors in plants. fishersci.be The formation of the Capsianside I molecule involves the creation of a C20 diterpene backbone, which is then decorated with sugar molecules.
The initial steps of the MEP pathway produce the fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). fishersci.be These precursors are then utilized by a series of terpene synthases to construct the diterpene skeleton.
Geranyllinalool (B138775) Synthase (GLS)
Geranyllinalool synthase (GLS) is a critical enzyme that catalyzes the conversion of geranylgeranyl diphosphate (GGPP) into the acyclic diterpene alcohol geranyllinalool, which serves as the aglycone core for capsianosides. fishersci.nometabolomicsworkbench.orgfishersci.com This reaction involves an allylic rearrangement of the C20 GGPP precursor. fishersci.com While much of the detailed characterization of GLS has been performed in related Solanaceae species like Nicotiana attenuata (where it is denoted NaGLS), homologous genes have been identified in Capsicum annuum. fishersci.nofishersci.com The expression of these genes is often linked to the plant's defense mechanisms against herbivores. fishersci.nofishersci.pt In N. attenuata, NaGLS is expressed constitutively in tissues that produce 17-hydroxygeranyllinalool glycosides, a class of compounds analogous to capsianosides. fishersci.no
Geranylgeranyl Diphosphate Synthase (GGPPS)
The substrate for GLS, geranylgeranyl diphosphate (GGPP), is a C20 isoprenoid produced by the enzyme geranylgeranyl diphosphate synthase (GGPPS). uni.lumetabolomicsworkbench.orgctdbase.org GGPPS catalyzes the condensation of one molecule of DMAPP with three molecules of IPP. uni.lufishersci.be In Capsicum annuum, several GGPPS homologues have been identified. uni.luguidetopharmacology.org For instance, CaGGPPS1 has been shown to be the functional GGPPS for carotenoid biosynthesis in pepper fruits. uni.luwikipedia.org GGPP is a crucial branch-point metabolite, serving as a precursor not only for diterpenes like geranyllinalool but also for carotenoids, chlorophylls, and gibberellins. flybase.org The activity of GGPPS can be regulated through interaction with other proteins, such as small subunit-like proteins (SSU), which can enhance its enzymatic efficiency and channel the GGPP product towards specific downstream pathways. uni.luflybase.org
Uridine (B1682114) Diphosphate Glycosyltransferases (UGTs)
The final step in the biosynthesis of Capsianside I is glycosylation, where sugar moieties are attached to the geranyllinalool aglycone. This process is catalyzed by a family of enzymes known as uridine diphosphate glycosyltransferases (UGTs). wikipedia.orgfishersci.ca UGTs transfer a sugar molecule, typically from an activated donor like UDP-glucose, to the acceptor molecule. wikipedia.orgfishersci.ca This glycosylation increases the water solubility and stability of the compound. fishersci.ca
Recent research into the pepper metabolome has shed significant light on this crucial step. A study identified a gene cluster on pepper chromosome 10 containing eleven UGTs that are involved in the biosynthesis of monomeric capsianosides. chemicalbook.comepa.gov The expression of these UGTs was found to be highly correlated with the accumulation of capsianosides, and transient overexpression experiments validated their function. chemicalbook.comepa.gov This discovery highlights that the vast diversity of capsianosides found in peppers is likely generated by the combinatorial action of these glycosylating enzymes.
Molecular Regulation of Biosynthesis
The production of Capsianside I and other specialized metabolites in pepper is a tightly regulated process, influenced by both genetic and environmental factors. The regulation of diterpene glycoside biosynthesis is an active area of research.
Genetic mapping studies using quantitative trait loci (QTL) analysis have begun to unravel the genetic architecture controlling metabolite accumulation in pepper. wikidata.orgthegoodscentscompany.com These studies have identified several metabolic QTLs (mQTLs) associated with the levels of diterpene glycosides (capsianosides). thegoodscentscompany.com Notably, some mQTLs for capsianosides co-locate with QTLs for pest resistance, suggesting a role for these compounds in plant defense. thegoodscentscompany.com For instance, a major QTL for thrips resistance on chromosome 6 was found to co-locate with mQTLs for two diterpene glycosides. thegoodscentscompany.com
The regulation of the pathway also involves transcription factors. While specific transcription factors for capsianoside biosynthesis are still being identified, studies on related pathways offer clues. For example, the phytohormone jasmonic acid (JA), a key regulator of plant defense responses against herbivores, can induce the expression of genes in the terpenoid biosynthesis pathway, including GGPPS and GLS. fishersci.ptthegoodscentscompany.com Co-expression network analyses in Capsicum have shown that the expression of TPS genes correlates with that of UGTs and cytochrome P450s, suggesting coordinated regulation of the entire pathway. fishersci.ptontosight.ai Furthermore, the identification of a gene cluster of UGTs involved in capsianoside synthesis points towards a sophisticated regulatory mechanism that may have been shaped during pepper domestication. chemicalbook.comepa.gov
Genetic Regulation and Gene Expression
The genetic basis of capsianoside biosynthesis was, for a long time, poorly understood. However, recent advancements in metabolic quantitative trait loci (mQTL) mapping have illuminated the genetic architecture controlling the production of these compounds in pepper. researchgate.net An mQTL analysis is a powerful technique that links variations in the genome to quantitative differences in metabolite levels, thereby identifying the chromosomal regions that contain genes involved in specific biosynthetic pathways.
A landmark study investigating the pepper metabolome identified more than 30 mQTLs associated with over 1,100 different metabolites. researchgate.net This research successfully pinpointed and validated a critical gene cluster involved in the synthesis of monomeric capsianosides. This cluster contains eleven UDP-glycosyltransferase (UGT) genes. researchgate.net UGTs are a large family of enzymes that catalyze the transfer of a glycosyl group (like glucose) from an activated sugar donor onto an acceptor molecule, which is a crucial final step in the biosynthesis of many glycosides, including Capsianside I. The function of this UGT cluster was confirmed through transient overexpression experiments, a method used to temporarily boost the expression of a gene to observe its effect. researchgate.net
While specific transcription factors directly regulating the Capsianside I pathway are still being investigated, the regulation of other specialized metabolites in plants often involves transcription factors from families like MYB. nih.gov For instance, in Capsicum, R2R3-MYB transcription factors are known to play key regulatory roles in the biosynthesis of capsaicinoids. nih.gov It is plausible that similar regulatory factors are involved in controlling the expression of the UGTs and other enzymes in the Capsianside I pathway.
Table 1: Key Genetic Findings in Capsianoside Biosynthesis
| Finding | Methodology | Key Genes/Loci Identified | Significance |
| Identification of genetic loci controlling capsianoside levels | Metabolic Quantitative Trait Loci (mQTL) mapping | Over 30 mQTLs identified for >1100 metabolites researchgate.net | Links specific genomic regions to the production of capsianosides and other metabolites. |
| Validation of genes for monomeric capsianoside synthesis | Transient overexpression | A gene cluster of eleven UDP-glycosyltransferases (UGTs) researchgate.net | Confirms the function of specific enzymes responsible for the glycosylation step in capsianoside formation. |
| Co-location of diterpene glycoside mQTLs with resistance traits | QTL Mapping & Metabolomics | Leaf mQTLs for two diterpene glycosides co-located with a major thrips resistance QTL. d-nb.info | Suggests a potential role for capsianosides in plant defense, which is often genetically linked to their biosynthesis. |
Transcriptomics and Proteomics in Pathway Elucidation
Transcriptomics, the study of the complete set of RNA transcripts in a cell, and proteomics, the study of all proteins, are essential tools for elucidating complex biosynthetic pathways. These approaches provide a functional snapshot of which genes are being actively expressed and which enzymes are present at a given time or in a specific tissue.
Transcriptome analysis using techniques like RNA-Seq is fundamental for identifying candidate genes within the mQTL regions discovered through genetic mapping. researchgate.net By comparing the transcriptomes of pepper varieties that produce high and low levels of Capsianside I, researchers can identify genes whose expression levels correlate with the compound's accumulation. Co-expression analysis is a particularly powerful transcriptomic approach, used to identify genes that are switched on and off together across different conditions. nih.gov This method has been used in Capsicum to find genes that are transcriptionally coordinated with known terpene synthase (TPS) genes, helping to identify other enzymes involved in the same pathway, such as those responsible for downstream modifications. nih.govuva.nl For example, studies have revealed co-expression patterns between Capsicum TPS genes and UDP-glycosyltransferases. uva.nl
Proteomics complements transcriptomics by confirming that the identified gene transcripts are translated into functional proteins. nih.govresearchgate.net Using liquid chromatography coupled with mass spectrometry (LC-MS), scientists can identify and quantify thousands of proteins in a sample. nih.govnih.gov Integrating proteomics with metabolomics has been used in bell peppers to understand responses to environmental stress, revealing the accumulation of various glycosides and the proteins related to their biosynthesis. nih.govresearchgate.netnih.gov While specific proteomic studies focused solely on Capsianside I are not yet widely published, this integrated "omics" approach is the standard for mapping out novel biosynthetic pathways and understanding their regulation. nih.govresearchgate.net
Metabolomics Approaches to Biosynthetic Intermediates
Metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites within a biological system, is the foundational technology for discovering biosynthetic pathways. frontiersin.orgnih.gov Untargeted metabolomics, typically using LC-MS, allows for the simultaneous measurement of hundreds to thousands of metabolites, providing a comprehensive chemical fingerprint of a plant's tissues. d-nb.infofrontiersin.org
This approach has been instrumental in the study of Capsianside I. By profiling the metabolomes of diverse pepper accessions, researchers have identified a wide range of compounds, including numerous acyclic diterpenoid glycosides, which are highly abundant in C. annuum genotypes. nih.gov These profiling studies are crucial for identifying not only the final product, Capsianside I, but also its potential biosynthetic intermediates.
For example, by analyzing metabolite profiles across different fruit development stages, from flowering to full maturity, scientists can observe the rise and fall of different compounds. nih.gov Intermediates in a pathway are expected to appear early or peak before the final product accumulates. A metabolomic analysis of hot pepper fruit development revealed that glycosides of flavonoids like luteolin (B72000) and quercetin (B1663063) were abundant in early stages, while compounds like capsaicin (B1668287) and kaempferol (B1673270) glycosides increased in later stages. nih.gov A similar developmental analysis focused on capsianosides would be key to identifying their specific precursors. The power of this approach is magnified when combined with genetic mapping, as it allows researchers to link the presence of specific intermediates to the genetic loci that control their conversion, thereby piecing together the steps of the biosynthetic pathway. researchgate.netd-nb.info
Chemical Synthesis and Derivatization of Capsianside I
Total Synthesis Strategies: An Unmet Scientific Endeavor
The total synthesis of a natural product is a rigorous scientific pursuit that involves the complete chemical construction of the molecule from simple, commercially available starting materials. This process is crucial for confirming the structure of a compound, providing access to larger quantities for biological testing, and enabling the synthesis of analogues. However, a thorough search of chemical databases and scholarly articles indicates that no successful total synthesis of Capsianside I has been reported.
The intricate structure of Capsianside I, characterized by a long-chain, unsaturated carboxylic acid aglycone linked to a sophorose (a disaccharide of glucose) moiety, likely poses significant synthetic hurdles. Key challenges would include the stereocontrolled construction of the acyclic diterpenoid backbone with its multiple stereocenters and the regioselective glycosylation to attach the sophorose unit.
Table 1: Key Structural Features of Capsianside I Relevant to Synthetic Planning
| Feature | Description | Potential Synthetic Challenge |
| Aglycone | Acyclic diterpenoid | Stereoselective synthesis of the polyunsaturated chain. |
| Glycosidic Linkage | Sophorose unit attached to the aglycone | Regio- and stereoselective formation of the glycosidic bond. |
| Overall Structure | Amphiphilic nature | Protecting group strategies to manage multiple reactive sites. |
This table is based on the known structure of Capsianside I and general principles of organic synthesis, as no specific synthetic data for this compound is available.
Design and Synthesis of Capsianside I Analogues and Derivatives: An Open Avenue for Future Research
The design and synthesis of analogues and derivatives of a natural product are driven by the desire to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. For Capsianside I, this could involve synthesizing analogues with different sugar units, modified aglycone chains, or altered linkage points.
Given the lack of information on the biological activity of Capsianside I, the rationale for designing specific analogues is currently undefined. Future research would first need to establish a biological target or activity for the natural product, which would then guide the rational design of novel derivatives. As with total and semi-synthesis, there are no published studies on the design or synthesis of Capsianside I analogues.
Analytical Methodologies for Capsianside I Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures into their individual components. ajprd.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. ajprd.comnih.gov For the analysis of compounds like Capsianside I, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques. who.intiltusa.com
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying compounds in various samples, including pharmaceuticals and natural products. openaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase under high pressure, allowing for high-resolution separation in a short time. nih.gov Ultra-High-Performance Liquid Chromatography (U-HPLC or UPLC), an advancement in HPLC technology, uses smaller particle sizes in the column, resulting in even faster analysis times and improved sensitivity. ksu.edu.sa
In the analysis of capsaicinoids, a class of compounds to which Capsianside I is related, reversed-phase HPLC is commonly employed. nih.govnih.gov This technique uses a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. nih.govnih.govnih.gov For instance, a method developed for capsinoids used a C18 monolithic column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.gov Another HPLC method for capsaicinoids utilized an isocratic flow of acetonitrile and ultrapure water (2:3 ratio) with the pH adjusted to 3.2. nih.gov
UPLC coupled with mass spectrometry (UPLC-MS) has been successfully used for the rapid and sensitive determination of various capsaicinoids in pepper samples. ksu.edu.sa This method often employs a reversed-phase C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. ksu.edu.sa The high efficiency and speed of UPLC make it particularly suitable for analyzing complex sample matrices. ksu.edu.sa
Interactive Table: HPLC/UPLC Conditions for Analysis of Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 (UPLC) |
|---|---|---|---|
| Technique | HPLC | HPLC | UPLC-MS |
| Column | C18 monolithic nih.gov | C18 nih.gov | Reversed phase C18 ksu.edu.sa |
| Mobile Phase | Acetonitrile and water (60:40) nih.gov | Acetonitrile and ultrapure water (2:3), pH 3.2 nih.gov | Acetonitrile and water with 0.1% formic acid (gradient) ksu.edu.sa |
| Flow Rate | 1.0 mL/min (isocratic) nih.gov | 1.5 mL/min (isocratic) nih.gov | Not specified |
| Detector | Diode Array Detector (DAD) nih.gov | Diode Array Detector (DAD) nih.gov | Mass Spectrometry (MS) ksu.edu.sa |
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com In GC, a gaseous mobile phase carries the sample through a coated capillary column, which acts as the stationary phase. innovatechlabs.com The separation is based on the different affinities of the compounds for the stationary phase. innovatechlabs.com
GC has been utilized for the analysis of capsaicinoids, often after a derivatization step to increase their volatility. wiley.com For example, a sensitive and specific GC method was developed for analyzing capsaicin (B1668287) in food products. nih.gov This method employed a (5% phenyl)-methylpolysiloxane column with a specific temperature program: starting at 220°C, then ramping up to 270°C. nih.gov In another study, capsaicinoids were analyzed by GC-MS after being converted to their more volatile silyl (B83357) derivatives. wiley.com The choice of the stationary phase and the temperature programming are critical factors for achieving good separation in GC. sigmaaldrich.com
Spectrometric and Coupled Techniques for Detection and Quantification
Spectrometric techniques, especially when coupled with chromatographic systems, provide powerful tools for the identification and quantification of analytes. Mass spectrometry (MS) is particularly valuable as it can elucidate molecular mass and structural information. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective methods used for analyzing a wide range of compounds. nih.govnih.gov The coupling of HPLC or UPLC with mass spectrometry allows for the separation of compounds followed by their precise identification and quantification based on their mass-to-charge ratio. nih.gov
LC-MS/MS methods have been developed for the analysis of capsaicinoids in various matrices. nih.govnih.gov These methods often use electrospray ionization (ESI) to generate ions from the eluting compounds before they enter the mass spectrometer. nih.gov For the quantification of capsaicinoids, data acquisition can be performed in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov A UPLC-MS method demonstrated high run-to-run and day-to-day precision with relative standard deviation (RSD) values lower than 1.5% for all analyzed capsaicinoids. ksu.edu.sa The high sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations. expec-tech.com
Interactive Table: LC-MS/MS Parameters for Analysis of Related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatography | LC | LC |
| Column | Reversed-phase HPLC column nih.gov | Waters XBridge™ C18 nih.gov |
| Mobile Phase | Methanol and distilled water with 0.1% formic acid (stepwise gradient) nih.gov | 0.1% formic acid and Acetonitrile (ACN) nih.gov |
| Ionization | Electrospray Ionization (ESI) nih.gov | Not specified, but common for LC-MS |
| Detection Mode | Single-stage MS or Tandem MS (monitoring precursor-to-product transitions) nih.gov | Multiple Reaction Monitoring (MRM) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nist.gov This technique is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. nist.govsmmu.edu.cn
The presence of capsaicinoids in Capsicum species has been confirmed using GC-MS. nih.gov In a typical GC-MS analysis, the separated compounds eluting from the GC column are ionized, commonly through electron impact (EI) ionization, and then detected by the mass spectrometer. smmu.edu.cn The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared to spectral libraries for compound identification. itjfs.com For quantification, single ion monitoring (SIM) mode can be used to increase sensitivity by focusing on specific ions characteristic of the target analyte. wiley.com The analysis of capsaicinoids by GC-MS often requires a derivatization step to make the polar phenol (B47542) groups more volatile. wiley.com
Method Validation and Quality Control in Capsianside I Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of quality assurance in analytical chemistry, ensuring that the generated data is reliable, reproducible, and accurate. qbdgroup.com The validation process involves evaluating several performance characteristics as defined by guidelines such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu
Key validation parameters include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. europa.eu
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.euqbdgroup.com Linearity is typically evaluated by analyzing a series of standards at different concentrations. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. nih.govnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. qbdgroup.com It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. nih.govnih.govqbdgroup.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
For example, a validated HPLC method for capsaicinoids demonstrated good linearity over a specific concentration range, with accuracy values showing confidence intervals of less than 0.05%. nih.gov Another validated UPLC-MS method for capsaicinoids reported RSD values for precision to be lower than 1.5%. ksu.edu.sa
Quality control (QC) involves the systematic procedures and activities implemented to ensure that the quality standards of a product or process are consistently met. goaudits.comwho.int In analytical laboratories, QC includes running standard samples and blanks to monitor the performance of the analytical method and ensure the accuracy and precision of the results for unknown samples. researchgate.net
Biological Activity and Mechanistic Studies of Capsianside I
In Vivo Studies in Animal Models
Methodologies for Administration and Monitoring
The administration of substances like Capsianside I in laboratory animals requires meticulous planning to ensure accurate delivery while minimizing any potential distress. nih.gov Common methods for enteral administration, where the substance is given via the gastrointestinal tract, include oral gavage. nih.gov This technique ensures precise dosing, which is crucial for the reliability of experimental outcomes. nih.gov The selection of an administration route and the specific procedures involved are critical components of the study design and are subject to review by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical standards are met. nih.govnih.gov
Continuous monitoring of the animals is essential throughout the study period. This includes regular observation of their general health, behavior, and any physiological changes. fda.govtraining.gov.au For social animals, housing in groups is often preferred to reduce stress, provided it does not interfere with the study's objectives. fda.gov Monitoring can be enhanced by digital tools such as sensors and cameras to track animal behavior and physiological states in real-time. mdpi.com Any abnormal signs or adverse events are promptly reported and addressed according to pre-specified plans developed in consultation with veterinary staff. fda.gov This comprehensive monitoring is vital for differentiating between spontaneous conditions and effects related to the administered compound. fda.gov
Assessment of Biological Responses in Animal Systems
The evaluation of biological responses in animal systems to a compound like Capsianside I involves a multi-faceted approach. It integrates observations of changes in physiology, behavior, health status, and productive outputs. mdpi.com A primary method for assessing an animal's welfare and response to a substance is the measurement of physiological stress. mdpi.com However, a holistic assessment often goes beyond single physiological markers to include a broader range of biological and behavioral indicators. mdpi.comresearchgate.net
The "Five Domains" model is a widely used framework for a structured assessment of animal welfare, encompassing nutrition, environment, health, behavior, and mental state. mdpi.com In research settings, untargeted metabolomics is a powerful tool used to examine metabolic changes induced by a substance. umn.edu This approach can reveal the interactions between the compound, endogenous metabolism, and microbial metabolism, providing a comprehensive picture of the biological response. umn.eduitjfs.com By analyzing the dynamic changes in metabolites, researchers can gain insights into the metabolic pathways affected by the compound. itjfs.com
Mechanistic Investigations in Animal Tissues
Investigating the mechanism of action of a compound within animal tissues often involves a combination of in vivo and ex vivo techniques. Following administration, tissue samples can be collected for detailed analysis. Viscoelastic properties of tissues, for instance, can be quantitatively characterized using techniques like spherical-tip micro-indentation. plos.org Such mechanical properties of tissues can serve as indicators of pathological changes and can be used to understand the compound's effect at a tissue level. plos.org
At a molecular level, understanding how a compound interacts with biological systems can involve studying its effect on cellular components and pathways. For example, studies on other natural compounds have investigated their ability to scavenge free radicals and inhibit lipid peroxidation in tissues. dokumen.pubgoogleapis.com The development of physical models based on "shape-programming" is an emerging method to understand how cellular behaviors collectively drive changes in tissue shape and organization, which could be influenced by bioactive compounds. mpi-cbg.de These mechanistic studies at the tissue and cellular level are crucial for elucidating how a compound exerts its biological effects. mpi-cbg.de
Structure-Activity Relationship (SAR) Studies of Capsianside I and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. gardp.org The primary goal of SAR is to identify the specific structural features, or pharmacophores, that are responsible for the desired biological effect. gardp.orgcollaborativedrug.com By making systematic chemical modifications to a lead compound, such as Capsianside I, and evaluating the resulting changes in activity, researchers can build a comprehensive understanding of the SAR. gardp.org This knowledge is then used to design new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. gardp.orgnih.govnih.gov
The process involves synthesizing a series of analogues with varied physicochemical properties and testing their biological activity. spu.edu.syplos.org The resulting data helps in identifying which parts of the molecule are critical for its activity and which can be modified. spu.edu.syplos.org
Table 1: Key Aspects of Structure-Activity Relationship (SAR) Studies
| Aspect | Description |
|---|---|
| Objective | To identify the relationship between the chemical structure of a molecule and its biological activity. gardp.org |
| Methodology | Involves synthesizing and testing a series of structurally related compounds to determine how changes in structure affect activity. spu.edu.syplos.org |
| Application | Guides the design of new molecules with improved biological activity, selectivity, and reduced toxicity. gardp.orgnih.gov |
| Outcome | A predictive model of how structural features influence the biological function of a compound. collaborativedrug.com |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. wikipedia.orgtaylorfrancis.com This method quantifies the relationship by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their biological response. wikipedia.orgnih.gov A QSAR model typically takes the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.orgamazon.com
The development of a QSAR model involves several key steps, including the creation of a dataset of compounds with known activities, calculation of molecular descriptors, selection of relevant descriptors, and building and validating a mathematical model. taylorfrancis.com A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates. spu.edu.sywikipedia.org This predictive capability makes QSAR an invaluable tool in drug discovery and toxicology for assessing the potential of novel chemical entities. spu.edu.synih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a crucial component of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. creative-biolabs.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target and elicit a biological response. creative-biolabs.com3ds.com
Ligand-based pharmacophore models are generated by analyzing a set of active compounds and extracting their common chemical features. nih.govresearchgate.net This process involves two main steps: generating multiple conformations for each ligand to account for their flexibility and then aligning these conformations to identify the shared features. creative-biolabs.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.netarxiv.org This approach facilitates the discovery of structurally diverse compounds with the desired biological activity. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. dost.gov.phijpras.com The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to its target. ijpras.com This information is critical for understanding the molecular basis of the ligand's activity and for designing more potent and selective inhibitors. nih.govplos.org
Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the ligand-receptor interactions over time. mdpi.comnih.gov MD simulations calculate the motion of atoms in the system, allowing researchers to assess the stability of the docked pose and to observe conformational changes in both the ligand and the receptor upon binding. mdpi.comfrontiersin.org The combination of molecular docking and MD simulations provides a powerful tool for rational drug design, enabling the in-silico evaluation of potential drug candidates before their synthesis and biological testing. dost.gov.phfrontiersin.org
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Capsianside I | 44566164 |
Future Directions and Research Gaps in Capsianside I Research
Integrated Omics Approaches for Comprehensive Understanding
A systems-level understanding of the biological effects of Capsianside I is crucial for its development. Integrated "omics" approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to build a holistic picture of the compound's mechanism of action. nih.govnih.gov This approach is essential for moving beyond single-pathway analyses to reconstruct the complex interaction networks that characterize cellular responses to Capsianside I. nih.govcapes.gov.br
Genomics and Transcriptomics: These tools can identify the genes and gene expression profiles that are modulated by Capsianside I. Future studies should employ techniques like RNA-sequencing on cells or tissues treated with Capsianside I to map out the transcriptional landscape. This can reveal which signaling pathways are activated or inhibited, providing clues to its primary molecular targets. Integrating this with genomic data can help identify genetic predispositions that might influence response to the compound. nih.gov
Proteomics: As proteins are the functional molecules in the cell, proteomics provides a direct readout of the cellular state. mdpi.com Comparative proteomic analyses of Capsianside I-treated versus untreated samples can identify differentially abundant proteins, revealing post-transcriptional regulation and identifying the effector molecules in the cellular response. mdpi.com This is critical as protein abundance does not always correlate directly with transcript levels. mdpi.com
Metabolomics: This field involves the comprehensive analysis of metabolites in a biological system. nih.gov Metabolomic profiling can uncover the downstream effects of Capsianside I on cellular metabolism. nih.gov For instance, it can reveal shifts in energy production, lipid metabolism, or amino acid synthesis, providing a functional readout of the compound's impact and potentially identifying novel biomarkers of its activity. frontiersin.orgnih.gov
By integrating these datasets, researchers can construct detailed gene-to-metabolite networks, offering unprecedented insight into the multifaceted effects of Capsianside I. researchgate.net
| Omics Technology | Application in Capsianside I Research | Potential Insights |
| Transcriptomics | Analysis of gene expression changes in cells/tissues upon treatment. | Identification of regulated genes and signaling pathways. |
| Proteomics | Quantitative analysis of protein abundance and post-translational modifications. | Discovery of direct protein targets and functional cellular changes. mdpi.com |
| Metabolomics | Profiling of endogenous small-molecule metabolites. | Understanding of systemic effects on cellular metabolism and physiology. nih.gov |
| Integrated Analysis | Combining data from all omics platforms. | Construction of comprehensive models of the compound's mechanism of action. nih.gov |
Advanced Synthetic Strategies for Novel Analogues
While natural sources provide the initial supply of Capsianside I, chemical synthesis is paramount for ensuring a renewable source and for enabling the creation of novel analogues with improved properties. A significant research gap is the lack of a reported total synthesis for Capsianside I. Developing a robust and efficient synthetic route is a critical first step.
Future research should focus on:
Total Synthesis: Establishing a stereoselective total synthesis of Capsianside I. This would not only confirm its structure but also provide a platform for generating derivatives.
Structure-Activity Relationship (SAR) Studies: Once a synthetic route is available, systematic modifications to the Capsianside I scaffold can be made. Analogues can be synthesized by altering key functional groups, such as the glycosidic linkages, the acyl chain, or the aromatic moiety, similar to strategies used for synthesizing analogues of capsaicin (B1668287) and other natural products. google.comscribd.com
Chemoenzymatic Synthesis: Exploring chemoenzymatic strategies, which combine the precision of enzymes with the flexibility of chemical synthesis, could provide more efficient and environmentally friendly routes to Capsianside I and its analogues. nih.gov This approach can be particularly useful for stereoselective modifications that are challenging to achieve through purely chemical means.
The goal of creating novel analogues is to develop compounds with enhanced potency, selectivity, bioavailability, and metabolic stability, thereby improving their therapeutic index.
Development of Refined In Vitro and In Vivo Models for Mechanistic Studies
To accurately probe the biological mechanisms of Capsianside I, it is essential to move beyond simplistic experimental models and develop more physiologically relevant systems. phenovista.com While traditional 2D cell cultures are useful for initial screening, they often fail to replicate the complex microenvironment of living tissues. nih.gov
Future research should prioritize the development and use of:
Advanced In Vitro Models: Complex in vitro models (CIVMs) such as 3D organoids and organ-on-a-chip systems can better mimic the structure and function of human organs. nih.gov Using these models would allow for more accurate predictions of the efficacy and potential tissue-specific effects of Capsianside I. For example, studying its effects on gut organoids could provide insight into its absorption and metabolism in a near-native environment.
Specialized Cell-Based Assays: Developing specific cell lines, potentially through genetic modification, that report on the activity of certain pathways could help pinpoint the molecular targets of Capsianside I. researchgate.net
Refined In Vivo Models: While animal models are a crucial step, future work should focus on using transgenic or knockout animals where specific genes of interest (hypothesized targets of Capsianside I) are altered. nih.gov This allows for a direct assessment of a target's role in the compound's observed effects, as demonstrated in studies of related compounds like capsaicin. nih.gov Establishing such models is critical for detailed mechanistic and pharmacological investigations. usask.ca
The use of these sophisticated models will bridge the gap between preclinical research and clinical trials, providing more reliable and translatable data on the compound's mechanism of action. phenovista.com
| Model Type | Description | Application for Capsianside I |
| 2D Cell Culture | Cells grown in a monolayer on a flat substrate. | High-throughput screening, initial cytotoxicity assessment. researchgate.net |
| 3D Organoids | Self-organizing 3D structures grown from stem cells that mimic organ architecture. nih.gov | Studying tissue-specific effects, metabolism, and efficacy in a more realistic context. |
| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate key organ functions. | Investigating pharmacokinetics and dynamic cellular responses. |
| Transgenic Animal Models | Animals genetically modified to express or lack specific genes. nih.gov | Validating molecular targets and in vivo mechanisms of action. |
Exploration of New Biological Activities and Therapeutic Potential
The currently known biological activities of Capsianside I are likely only a fraction of its full potential. Many natural products exhibit pleiotropic effects, acting on multiple targets and pathways. A systematic exploration of new biological activities is a key future direction.
Research should be directed towards:
Broad-Spectrum Bioactivity Screening: Testing Capsianside I against a wide array of biological targets, including various enzymes, receptors, and ion channels. This unbiased approach could uncover unexpected activities.
Exploring New Therapeutic Areas: Based on its structural similarity to other bioactive compounds like capsaicinoids, Capsianside I could be investigated for a range of therapeutic applications. nih.gov Potential areas of interest include anti-inflammatory, analgesic, metabolic (e.g., anti-diabetic), cardiovascular, and neuroprotective effects. aginganddisease.org
Investigating Combination Therapies: Exploring the potential synergistic effects of Capsianside I when used in combination with existing drugs. It may enhance the efficacy of other treatments or help overcome drug resistance, particularly in areas like oncology.
Uncovering novel bioactivities will broaden the potential applications of Capsianside I and its future analogues, paving the way for its development as a versatile therapeutic agent.
Q & A
Q. What methodological approaches are recommended for isolating and purifying Capsianside I from natural sources?
Capsianside I is primarily isolated from Capsicum annuum using solvent extraction followed by chromatographic techniques. Key steps include:
- Solvent selection : Polar solvents (e.g., methanol/water mixtures) optimize yield due to the compound’s glycosidic structure .
- Chromatographic purification : Reverse-phase HPLC with UV detection (λ ~270 nm) is critical for separating Capsianside I from structurally similar phytane diterpenoids .
- Purity validation : Combine NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) to confirm molecular identity (CₓHₓₓOₙ, MW 660.3357) and exclude co-eluting impurities .
Q. How can researchers design experiments to assess the preliminary bioactivity of Capsianside I?
Initial pharmacological screening should prioritize:
- Target selection : Focus on pathways relevant to diterpenoids (e.g., anti-inflammatory NF-κB or TRPV1 modulation for pain relief) .
- Dose-response assays : Use in vitro models (e.g., macrophage cell lines) with concentrations spanning 1–100 μM to establish EC₅₀ values .
- Controls : Include positive controls (e.g., capsaicin for TRPV1 assays) and solvent-only controls to isolate compound-specific effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for Capsianside I across studies?
Discrepancies often arise from:
- Experimental variables : Differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or assay conditions (e.g., serum concentration affecting compound solubility) .
- Data normalization : Standardize activity metrics (e.g., % inhibition relative to vehicle controls) to enable cross-study comparisons .
- Replication : Conduct independent validation in ≥3 biological replicates and report statistical power calculations to mitigate false positives .
Q. How can researchers optimize the synthesis of Capsianside I derivatives for structure-activity relationship (SAR) studies?
A systematic SAR approach involves:
- Glycosidic modification : Enzymatic or chemical hydrolysis to remove/alter the disaccharide moiety (β-D-glucose-(1→2)-D-glucose) and assess impact on solubility/bioactivity .
- Stereochemical analysis : Compare synthetic enantiomers using chiral HPLC to determine pharmacophore requirements .
- Computational modeling : Dock derivatives into target proteins (e.g., COX-2) to predict binding affinity changes and prioritize synthesis .
Methodological Considerations
Q. What analytical techniques are critical for characterizing Capsianside I’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24 hours .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light sensitivity : Conduct UV-Vis spectroscopy under controlled光照 conditions to establish storage guidelines .
Q. How should researchers address gaps in Capsianside I’s pharmacokinetic (PK) data?
- ADME profiling : Employ Caco-2 cell monolayers to predict intestinal absorption and LC-MS/MS for plasma protein binding assays .
- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- Interspecies variability : Compare PK parameters (e.g., half-life) in rodent vs. humanized liver models .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Capsianside I?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Multivariate analysis : Apply PCA to identify correlations between structural features (e.g., logP, polar surface area) and bioactivity .
- Error reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Interdisciplinary Research Directions
Q. How can multi-omics approaches enhance understanding of Capsianside I’s mechanisms?
- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., NLRP3 inflammasome) .
- Metabolomics : LC-MS-based profiling to map metabolic shifts (e.g., arachidonic acid levels) linked to anti-inflammatory effects .
- Integration tools : Use platforms like Cytoscape to overlay omics datasets and pinpoint hub targets .
Q. Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
